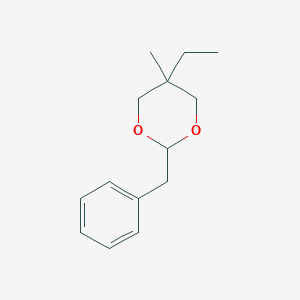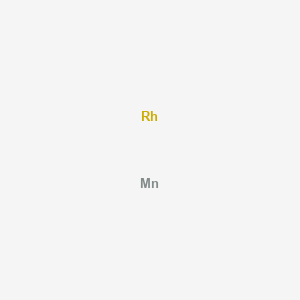
Cobalt;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high thermostability, and multivalent nature, while scandium is valued for its light weight and high melting point. The combination of these two metals can result in compounds with unique physical and chemical properties, making them useful in a variety of applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cobalt-scandium compounds typically involves the use of high-temperature solid-state reactions. One common method is the co-precipitation of cobalt and scandium salts, followed by calcination at high temperatures to form the desired compound. For example, cobalt and scandium nitrates can be co-precipitated using a base such as ammonium hydroxide, and the resulting hydroxides can be calcined at temperatures above 700°C to form cobalt-scandium oxides .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves the extraction of scandium from lateritic nickel-cobalt ores. The ores are subjected to high-pressure acid leaching, followed by solvent extraction and precipitation to isolate scandium. The isolated scandium can then be combined with cobalt through various chemical processes to form the desired compound .
化学反応の分析
Types of Reactions: Cobalt-scandium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt-scandium oxides can be reduced using hydrogen gas at high temperatures to form metallic cobalt and scandium. Additionally, these compounds can participate in substitution reactions where ligands in the coordination sphere of cobalt or scandium are replaced by other ligands .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-scandium compounds include hydrogen gas for reduction reactions, oxygen or air for oxidation reactions, and various ligands such as ammonia or ethylenediamine for substitution reactions. The reaction conditions typically involve high temperatures and pressures to facilitate the desired transformations .
Major Products: The major products formed from the reactions of cobalt-scandium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of cobalt-scandium oxides with hydrogen gas can produce metallic cobalt and scandium, while oxidation reactions can yield higher oxides of cobalt and scandium .
科学的研究の応用
Cobalt-scandium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are used as catalysts in various reactions, including hydrogenation and oxidation reactions. In biology, cobalt-scandium compounds are studied for their potential use in medical imaging and drug delivery systems. In medicine, these compounds are being explored for their anticancer properties, particularly in the development of cobalt-based anticancer agents . In industry, cobalt-scandium compounds are used in the production of high-strength alloys and as components in solid oxide fuel cells .
作用機序
The mechanism of action of cobalt-scandium compounds varies depending on their specific application. In catalysis, the compounds act by providing active sites for the adsorption and transformation of reactants. In medical applications, cobalt-scandium compounds can interact with biological molecules through coordination chemistry, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes are often studied using techniques such as X-ray crystallography and molecular modeling .
類似化合物との比較
Cobalt-scandium compounds can be compared with other transition metal compounds, such as those containing iron, nickel, or titanium. Compared to iron compounds, cobalt-scandium compounds often exhibit higher thermal stability and magnetic properties. Compared to nickel compounds, cobalt-scandium compounds may offer unique catalytic properties due to the presence of scandium. Compared to titanium compounds, cobalt-scandium compounds can provide different electronic and structural properties, making them suitable for specific applications .
List of Similar Compounds:- Iron-cobalt compounds
- Nickel-cobalt compounds
- Titanium-cobalt compounds
- Manganese-cobalt compounds
特性
CAS番号 |
12017-10-6 |
|---|---|
分子式 |
CoSc3 |
分子量 |
193.80092 g/mol |
IUPAC名 |
cobalt;scandium |
InChI |
InChI=1S/Co.3Sc |
InChIキー |
IEHPKAIYCQERES-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Sc].[Sc].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)

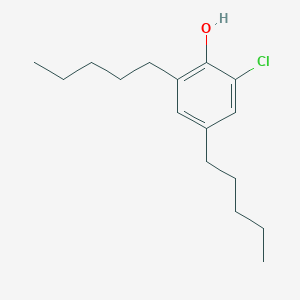
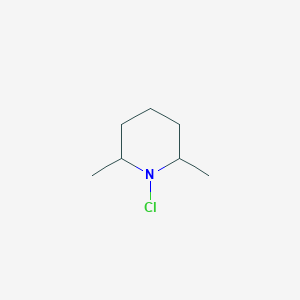
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
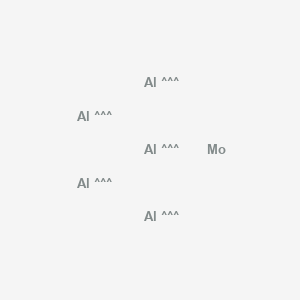
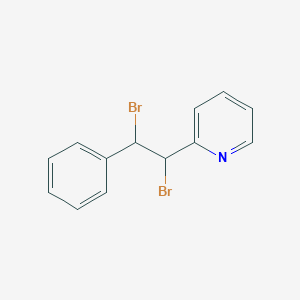
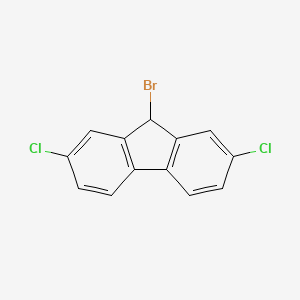
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
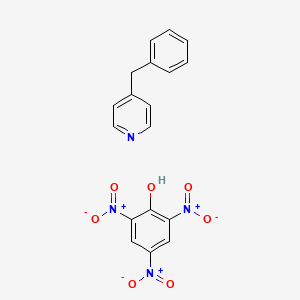
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
